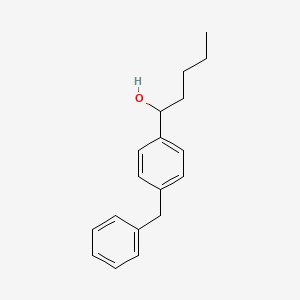
1-(4-Benzylphenyl)pentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylphenyl)pentan-1-OL is an organic compound with the chemical formula C18H22O. It is classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to a primary carbon atom. This compound is known for its unique structure, which includes a benzyl group attached to a phenyl ring, further connected to a pentanol chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Benzylphenyl)pentan-1-OL can be synthesized through various organic reactions. One common method involves the reduction of 1-(4-Benzylphenyl)pentan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agents .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce the corresponding ketone to the alcohol. This process is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylphenyl)pentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Benzylphenyl)pentan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of the corresponding ketone to the alcohol can be achieved using NaBH4 or LiAlH4.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 1-(4-Benzylphenyl)pentan-1-one.
Reduction: this compound.
Substitution: 1-(4-Benzylphenyl)pentyl chloride.
Scientific Research Applications
1-(4-Benzylphenyl)pentan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Benzylphenyl)pentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl and phenyl groups can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
1-Pentanol: A primary alcohol with a simpler structure, lacking the benzyl and phenyl groups.
Benzyl Alcohol: Contains a benzyl group but lacks the extended pentanol chain.
Phenethyl Alcohol: Similar to benzyl alcohol but with an additional ethyl group between the benzyl and hydroxyl groups.
Uniqueness: 1-(4-Benzylphenyl)pentan-1-OL is unique due to its combination of a benzyl group, a phenyl ring, and a pentanol chain. This structure provides distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
1-(4-Benzylphenyl)pentan-1-OL, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pentanol backbone substituted with a benzyl and a phenyl group. The presence of the hydroxyl (-OH) functional group is crucial for its biological activity, allowing for interactions with various biological molecules.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the hydroxyl group. This property enables it to interact with proteins and enzymes, influencing their structure and function. Additionally, the hydrophobic nature of the benzyl and phenyl groups allows for interaction with lipid membranes, which may enhance its bioactivity.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting effective bactericidal action. -
Anti-inflammatory Study :
In an experimental model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory diseases.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against E. coli and S. aureus | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |
Properties
CAS No. |
1003707-00-3 |
|---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-(4-benzylphenyl)pentan-1-ol |
InChI |
InChI=1S/C18H22O/c1-2-3-9-18(19)17-12-10-16(11-13-17)14-15-7-5-4-6-8-15/h4-8,10-13,18-19H,2-3,9,14H2,1H3 |
InChI Key |
YCVJJGITBVPVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















